molecular formula C30H39NO3 B024143 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- CAS No. 862913-13-1

5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

Cat. No. B024143
CAS RN: 862913-13-1
M. Wt: 461.6 g/mol
InChI Key: IQPBUDMTXHWSHB-ZKWNWVNESA-N
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Description

Synthesis Analysis

The synthesis of related eicosatetraenoic acid derivatives involves complex organic reactions, showcasing the compound's synthesis versatility. Khanapure et al. (1998) described the total synthesis of a closely related compound, highlighting the intricate steps required to form these molecules (Khanapure, Powell, & Rokach, 1998). Similarly, Adlof and Emken (1987) demonstrated the preparation of methyl eicosadienoate derivatives, emphasizing the precision in the introduction of deuterium atoms through reduction reactions (Adlof & Emken, 1987).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. The work by Grazul et al. (2014), which explored the synthesis and characterization of metal(II) complexes with chromone derivatives, provides insight into the structural intricacies and the potential for forming complex compounds (Grazul, Sigel, Maake, Besic-Gyenge, Lorenz, Mayer, Czyż, & Budzisz, 2014).

Chemical Reactions and Properties

The compound's reactivity and interactions are highlighted in studies focusing on synthesis routes and the formation of novel derivatives. Schmidt et al. (1995) provided an example of the biomimetic synthesis of benzopyran derivatives, showing the compound's capacity for chemical transformations and the generation of structural isomers (Schmidt, Neugebauer, Winterhalter, & Schreier, 1995).

Scientific Research Applications

Pharmacological Characterization

  • Vasodilator Action: A study by Lam et al. (2007) found that N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, a derivative of 5,8,11,14-Eicosatetraenamide, induces dose-dependent increases in blood flow in rat knee joints, involving hydrolysis by FAAH, COX-derived eicosanoids, and activation of TRPV1 receptors (Lam, Luk, & Ng, 2007).

Synthetic and Isotope Labeling Studies

  • Selective Isotope Labeling: Xie et al. (2002) developed a synthetic pathway for selectively introducing 15N and 13C isotopes into the anandamide molecule, aiding in structural studies and receptor binding assays (Xie et al., 2002).

Biochemical Effects and Metabolism

  • Biological Activity in Neutrophils: Powell et al. (1996) reported that the metabolites of 5-oxo-6,8,11,14-eicosatetraenoic acid (a related compound) affect cytosolic calcium levels in neutrophils, suggesting a role in inflammatory responses (Powell et al., 1996).

Chemical Synthesis and Structural Analysis

  • Preparation of Enantiomers: Ivanov et al. (2002) explored the synthesis of 16-hydroxy-5,8,11,14-eicosatetraenoic acid enantiomers, related to 5,8,11,14-Eicosatetraenamide, for use in lipoxygenase substrate studies (Ivanov et al., 2002).

Therapeutic Potential in Asthma

  • OXE Receptor and Asthma: Jones (2005) suggested that the OXE receptor, which is stimulated by 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, a similar compound, might be a therapeutic target for asthma, highlighting its role in eosinophil migration and airway inflammation (Jones, 2005).

Receptor Activation and Antagonism Studies

  • OXE Receptor Antagonists: Patel et al. (2014) reported on the synthesis and stereochemistry of potent OXE receptor antagonists, potentially relevant for diseases like asthma and allergic rhinitis (Patel et al., 2014).

Mechanism of Action

Target of Action

The primary target of AMC Arachidonoyl Amide, also known as (5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide or 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups .

Mode of Action

AMC Arachidonoyl Amide interacts with FAAH, which leads to the release of a fluorescent compound known as aminomethyl coumarin . This compound absorbs at 360 nm and emits at 465 nm . This interaction allows for the fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer .

Biochemical Pathways

The interaction of AMC Arachidonoyl Amide with FAAH is part of the endocannabinoid system’s biochemical pathways . FAAH is responsible for controlling the content and biological activity of N-arachidonoylethanolamine (AEA) and other relevant bioactive lipids termed endocannabinoids .

Pharmacokinetics

It is soluble in dmso to 50 mm , which may influence its bioavailability.

Result of Action

The result of AMC Arachidonoyl Amide’s action is the release of the fluorescent aminomethyl coumarin . This allows for the measurement of FAAH activity, providing a useful tool for studying the role of FAAH and the endocannabinoid system in various biological processes .

Action Environment

It is known that the compound should be stored under desiccating conditions , suggesting that moisture could potentially affect its stability.

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPBUDMTXHWSHB-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
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5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
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5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
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5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
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5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
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5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

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